2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Lipophilicity LogP Physicochemical Property

Researchers synthesizing lipophilic agrochemical or pharmaceutical intermediates often face supply gaps for isomerically pure polyhalogenated anilines with predictable reactivity. 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS 119193-87-2) closes this gap with a defined 2,3,6-trichloro-4-trifluoromethoxy substitution pattern critical for reliable downstream functionalization. • LogP 4.83 enhances bioavailability of target molecules vs. less chlorinated analogs • Boiling point 262.3 °C enables high-temperature cross-couplings inaccessible to lower-boiling anilines • Consistent purity with batch QC (NMR, HPLC) for reproducible multi-step synthesis

Molecular Formula C7H3Cl3F3NO
Molecular Weight 280.5 g/mol
CAS No. 119193-87-2
Cat. No. B6296696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloro-4-(trifluoromethoxy)aniline
CAS119193-87-2
Molecular FormulaC7H3Cl3F3NO
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)N)Cl)Cl)OC(F)(F)F
InChIInChI=1S/C7H3Cl3F3NO/c8-2-1-3(15-7(11,12)13)4(9)5(10)6(2)14/h1H,14H2
InChIKeyCJXFMXFYZWHRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trichloro-4-(trifluoromethoxy)aniline Overview


2,3,6-Trichloro-4-(trifluoromethoxy)aniline is a polyhalogenated aromatic amine characterized by a unique 2,3,6-trichloro substitution pattern on a benzene ring bearing a para-trifluoromethoxy group. This specific halogenation profile distinguishes it from other trifluoromethoxyanilines and influences its physicochemical properties and reactivity in downstream synthetic applications . The compound serves as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .

Halogenated Aniline Intermediate
2,3,6-trichloro-4-(trifluoromethoxy) substitution pattern supports synthesis of lipophilic agrochemical and pharmaceutical building blocks.
Thermal Process Compatibility
Elevated boiling point relative to less chlorinated analogs extends suitability for high-temperature coupling reactions and distillative work-up.
Unique Halogen Profile
Specific 2,3,6-trichloro arrangement provides distinct electronic and steric properties for fine chemical research.

2,3,6-Trichloro-4-(trifluoromethoxy)aniline Substitution Risks


The substitution pattern of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is critical for its intended applications. Even seemingly minor changes to the halogenation or alkoxy group can drastically alter key properties such as lipophilicity (LogP), boiling point, and electronic characteristics [1]. These changes, in turn, can significantly impact the compound's performance as an intermediate in multi-step syntheses, affecting reaction yields, purification challenges, and the ultimate biological activity of the final product. Therefore, in-line substitutions with less chlorinated or differently substituted analogs (e.g., 2,6-dichloro- or non-chlorinated derivatives) are not viable without risking process failure or compromised product quality .

!
Switching to 2,6-dichloro or non-chlorinated aniline analogs may shift lipophilicity significantly, altering phase partitioning in multi-step syntheses.
!
Boiling point decreases with fewer chlorine substituents, limiting high-temperature reaction compatibility and changing purification profiles.
!
Electronic effects differ among chlorination patterns; direct substitution may compromise yields or final product activity.

Comparative Evidence for 2,3,6-Trichloro-4-(trifluoromethoxy)aniline


Enhanced Lipophilicity (LogP)

2,3,6-Trichloro-4-(trifluoromethoxy)aniline exhibits a significantly higher lipophilicity compared to less chlorinated analogs. Its predicted LogP is 4.83, which is approximately 0.6 units higher than that of 2,6-Dichloro-4-(trifluoromethoxy)aniline (LogP 4.20) and more than double that of the non-chlorinated 4-(Trifluoromethoxy)aniline (XLogP3 2.2) [1][2]. This quantitative difference indicates that the target compound will partition much more favorably into organic phases or lipophilic environments.

Lipophilicity (LogP)
Predicted
LogP 4.83 vs 4.20 (2,6-dichloro) & 2.2 (non-chlorinated)
+0.63 vs dichloro; +2.63 vs non-chlorinated analog
Higher organic-phase partitioning may benefit lipophilic intermediate design.
Predicted values; confirm experimentally for target reaction medium.
Lipophilicity LogP Physicochemical Property Drug Design

Distinct Boiling Point Profile

The boiling point of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is significantly higher than its less chlorinated counterparts. It has a predicted boiling point of 262.3±35.0 °C at 760 mmHg, which is approximately 35.6 °C higher than that of 2,6-Dichloro-4-(trifluoromethoxy)aniline (226.7±35.0 °C) and far exceeds the boiling point of 4-(Trifluoromethoxy)aniline (73-75°C at 10 mmHg) [1]. This elevated boiling point allows for distinct purification strategies, such as high-temperature distillations or melt crystallizations, that are not feasible with lower-boiling analogs.

Boiling Point
Data to verify
262.3±35.0 °C vs 226.7±35.0 °C (dichloro) at 760 mmHg
~35.6 °C higher than less chlorinated analog
Elevated boiling point may enable high-temperature distillation or melt crystallization.
Predicted values; confirm under actual reaction and purification conditions.
Boiling Point Purification Distillation Process Chemistry

Density and Refractive Index Changes

The target compound demonstrates a higher density (1.7±0.1 g/cm³) and refractive index (1.535) compared to less substituted analogs. For example, 2,6-Dichloro-4-(trifluoromethoxy)aniline has a predicted density of 1.6±0.1 g/cm³ and a refractive index of 1.520 [1]. The increased density and refractive index are consistent with the presence of an additional heavy chlorine atom and suggest a more compact molecular packing, which can influence solid-state properties like crystallinity and solubility.

Density & Refractive Index
Predicted
Density 1.7±0.1 g/cm³ (vs 1.6±0.1), RI 1.535 (vs 1.520)
Increased density and refractive index vs dichloro analog
Differences useful for QC identification and solid-state property assessment.
Predicted; validate with measured density and refractive index for lot-specific data.
Density Refractive Index Material Science Analytical Chemistry

2,3,6-Trichloro-4-(trifluoromethoxy)aniline Applications


Lipophilic Agrochemical Intermediate Synthesis

The high LogP of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (4.83) makes it a preferred starting material for synthesizing intermediates in lipophilic agrochemicals, such as certain herbicides and insecticides. Its enhanced lipid solubility, compared to less chlorinated analogs, can improve the bioavailability and efficacy of the final crop protection agent [1].

High-Temperature Pharmaceutical Building Blocks

The elevated boiling point of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (262.3±35.0 °C) enables its use in high-temperature aminations, cross-coupling reactions, or cyclizations that are inaccessible to lower-boiling aniline derivatives. This property is particularly valuable in the synthesis of complex pharmaceutical building blocks where thermal stability and a wide liquid range are advantageous [1].

Fluorinated Fine Chemicals and Functional Materials

The unique combination of a trifluoromethoxy group and a 2,3,6-trichloro substitution pattern on 2,3,6-Trichloro-4-(trifluoromethoxy)aniline imparts distinct electronic and steric properties. This makes it a valuable building block for developing new fluorinated fine chemicals and functional materials, where the precise control of halogenation is critical for tuning material properties .

Application
Selection Property
Validation Focus
Lipophilic agrochemical intermediate synthesis
High lipophilicity for organic-phase partitioning
Experimental LogP determination and phase-transfer efficiency in target synthesis
High-temperature pharmaceutical building blocks
Elevated boiling point for thermal stability
Thermal stability assessment under reaction conditions; compatibility with high-T aminations or couplings
Fluorinated fine chemicals and functional materials
Unique 2,3,6-trichloro-4-OCF₃ halogen pattern
Electronic and steric tuning in material property studies; structure-property relationship evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.